Cas no 2138180-82-0 (6-Azabicyclo[3.2.1]octane-6-carboxylic acid, 3-chloro-, 1,1-dimethylethyl ester)
![6-Azabicyclo[3.2.1]octane-6-carboxylic acid, 3-chloro-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/2138180-82-0x500.png)
6-Azabicyclo[3.2.1]octane-6-carboxylic acid, 3-chloro-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 6-Azabicyclo[3.2.1]octane-6-carboxylic acid, 3-chloro-, 1,1-dimethylethyl ester
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- インチ: 1S/C12H20ClNO2/c1-12(2,3)16-11(15)14-7-8-4-9(13)6-10(14)5-8/h8-10H,4-7H2,1-3H3
- InChIKey: MFOQPZSEIDKBNO-UHFFFAOYSA-N
- ほほえんだ: C12CC(N(C(OC(C)(C)C)=O)C1)CC(Cl)C2
6-Azabicyclo[3.2.1]octane-6-carboxylic acid, 3-chloro-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-360218-0.25g |
tert-butyl 3-chloro-6-azabicyclo[3.2.1]octane-6-carboxylate |
2138180-82-0 | 0.25g |
$1432.0 | 2023-03-07 | ||
Enamine | EN300-360218-0.05g |
tert-butyl 3-chloro-6-azabicyclo[3.2.1]octane-6-carboxylate |
2138180-82-0 | 0.05g |
$1308.0 | 2023-03-07 | ||
Enamine | EN300-360218-0.1g |
tert-butyl 3-chloro-6-azabicyclo[3.2.1]octane-6-carboxylate |
2138180-82-0 | 0.1g |
$1371.0 | 2023-03-07 | ||
Enamine | EN300-360218-0.5g |
tert-butyl 3-chloro-6-azabicyclo[3.2.1]octane-6-carboxylate |
2138180-82-0 | 0.5g |
$1495.0 | 2023-03-07 | ||
Enamine | EN300-360218-1.0g |
tert-butyl 3-chloro-6-azabicyclo[3.2.1]octane-6-carboxylate |
2138180-82-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360218-5.0g |
tert-butyl 3-chloro-6-azabicyclo[3.2.1]octane-6-carboxylate |
2138180-82-0 | 5.0g |
$4517.0 | 2023-03-07 | ||
Enamine | EN300-360218-10.0g |
tert-butyl 3-chloro-6-azabicyclo[3.2.1]octane-6-carboxylate |
2138180-82-0 | 10.0g |
$6697.0 | 2023-03-07 | ||
Enamine | EN300-360218-2.5g |
tert-butyl 3-chloro-6-azabicyclo[3.2.1]octane-6-carboxylate |
2138180-82-0 | 2.5g |
$3051.0 | 2023-03-07 |
6-Azabicyclo[3.2.1]octane-6-carboxylic acid, 3-chloro-, 1,1-dimethylethyl ester 関連文献
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
6-Azabicyclo[3.2.1]octane-6-carboxylic acid, 3-chloro-, 1,1-dimethylethyl esterに関する追加情報
6-Azabicyclo[3.2.1]octane-6-carboxylic acid, 3-chloro-, 1,1-dimethylethyl ester
The compound 6-Azabicyclo[3.2.1]octane-6-carboxylic acid, 3-chloro-, 1,1-dimethylethyl ester (CAS No. 2138180-82-0) is a bicyclic organic compound with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of bicyclic amines and is characterized by its unique bicyclo[3.2.1]octane framework, which provides it with distinct pharmacokinetic properties and bioavailability.
The structure of this compound includes a bicyclo[3.2.1]octane ring system, which is a tricyclic structure with three rings fused together in a specific arrangement. The presence of the azabicyclo group indicates the presence of a nitrogen atom within the ring system, which can significantly influence the compound's reactivity and interactions with biological systems. The carboxylic acid group attached to the bicyclic system further enhances its functional versatility, making it a valuable building block for various chemical modifications.
Recent studies have highlighted the importance of bicyclic compounds like 6-Azabicyclo[3.2.1]octane-6-carboxylic acid in drug design due to their ability to mimic natural product structures and interact with target proteins in a highly specific manner. The esterification of this compound with 1,1-dimethylethyl alcohol (isopropyl alcohol) results in the formation of an ester group, which can improve its solubility and stability under physiological conditions.
The chlorine substituent at position 3 of the bicyclic system adds another layer of complexity to this compound's structure, potentially influencing its electronic properties and reactivity. This substitution pattern can also play a crucial role in determining the compound's pharmacodynamic properties, such as its ability to bind to specific receptors or enzymes.
In terms of synthesis, this compound can be prepared through a variety of methods, including ring-closing metathesis and other cycloaddition reactions that are commonly used in organic synthesis. The use of transition metal catalysts has been particularly effective in constructing such complex bicyclic frameworks efficiently.
From an applications standpoint, this compound has shown promise in several therapeutic areas. For instance, its unique structure makes it an attractive candidate for use as a lead compound in anti-cancer drug development programs due to its potential ability to inhibit key enzymes involved in cancer cell proliferation.
Moreover, recent advancements in computational chemistry have enabled researchers to model the interactions between this compound and various biological targets with unprecedented accuracy. These computational studies have provided valuable insights into the binding modes and selectivity profiles of this compound, further underscoring its potential as a drug candidate.
In conclusion, 6-Azabicyclo[3.2.1]octane-6-carboxylic acid, 3-chloro-, 1,1-dimethylethyl ester (CAS No. 2138180-82-0) represents an intriguing molecule with significant potential in medicinal chemistry and drug discovery efforts.
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